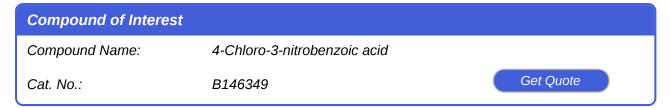


An In-depth Technical Guide to 4-Chloro-3nitrobenzoic Acid

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For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-3-nitrobenzoic acid, with the CAS Number 96-99-1, is a substituted aromatic carboxylic acid that serves as a pivotal intermediate in the synthesis of a wide array of organic compounds.[1][2] Its structure, featuring a carboxylic acid group, a chloro group, and a nitro group on a benzene ring, imparts a unique reactivity profile that is leveraged in various industrial and research applications.[3] This compound is particularly significant in the pharmaceutical and agrochemical industries, where it functions as a key building block for active pharmaceutical ingredients (APIs) and pesticides.[1] Notably, it is a crucial precursor in the synthesis of the BRAF inhibitor Dabrafenib.[1] This guide provides a comprehensive overview of its chemical and physical properties, synthesis protocols, analytical methodologies, and applications, with a focus on its role in drug development.

Physicochemical and Spectroscopic Properties

4-Chloro-3-nitrobenzoic acid typically appears as a light yellow to off-white crystalline powder.[1][2] It is sparingly soluble in water but demonstrates good solubility in organic solvents such as ethanol and acetone.[4]

Physical and Chemical Properties



All quantitative data regarding the physicochemical properties of **4-Chloro-3-nitrobenzoic acid** are summarized in Table 1.

Property	Value	Reference(s)	
Molecular Formula	C7H4CINO4	[4][5]	
Molecular Weight	201.56 g/mol	[6][7]	
CAS Number	96-99-1	[4][8]	
Melting Point	180-183 °C	[2][4]	
Boiling Point	371.6 °C at 760 mmHg	[9]	
Density	~1.64 g/cm ³	[2][9]	
Appearance	White to light yellow crystalline powder	[4]	
Water Solubility	342.7 mg/L (temperature not stated)	[1][9]	
XLogP3	1.8	[7]	

Spectroscopic Data

Vibrational spectroscopy techniques like Fourier-transform infrared (FT-IR) and FT-Raman are essential for identifying the functional groups within the molecule. Key vibrational assignments are detailed in Table 2.



Functional Group	Vibrational Mode	Wavenumber (cm⁻¹)	Reference(s)
Carboxylic Acid (- COOH)	O-H stretch	~3100	[5]
C=O stretch	~1700	[5]	
Nitro Group (-NO ₂)	Asymmetric stretch	~1530	[5]
Symmetric stretch	~1350	[5]	
Aromatic Ring	C-H stretch	~3070	[5]
C-Cl stretch	~750	[5]	

Mass spectrometry and Nuclear Magnetic Resonance (NMR) are also used for its characterization.[7]

Synthesis and Experimental Protocols

The most prevalent method for synthesizing **4-Chloro-3-nitrobenzoic acid** is the electrophilic aromatic substitution (nitration) of 4-chlorobenzoic acid.[5] An alternative route involves the oxidation of 4-chloro-3-nitrotoluene.[1]

Protocol 1: Nitration of 4-Chlorobenzoic Acid

This protocol details the synthesis via the nitration of p-chlorobenzoic acid.

Materials:

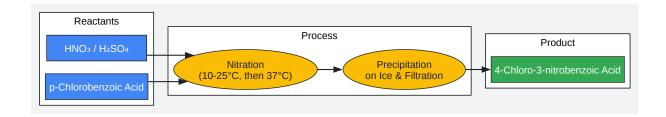
- p-Chlorobenzoic acid
- Concentrated Sulfuric Acid (H₂SO₄)
- Concentrated Nitric Acid (HNO₃)
- · Crushed Ice
- 2-liter, 3-necked, round-bottom flask



- Stirrer
- Constant temperature bath

Procedure:

- To a 2-liter, 3-necked, round-bottom flask, add 680 ml of concentrated H₂SO₄ and 400 g of pchlorobenzoic acid.
- Stir the mixture and cool it to 0°C using a constant temperature bath.
- Prepare a nitrating mixture by combining 216 ml of concentrated HNO₃ and 216 ml of concentrated H₂SO₄.
- Add the nitrating mixture dropwise to the reaction flask, ensuring the temperature is maintained between 10°C and 25°C.
- After the addition is complete, raise the reaction temperature to 37°C and allow the mixture to stir for 10-14 hours.
- Pour the reaction mixture over crushed ice to precipitate the product.
- Filter the precipitate and dry the solid product, **4-chloro-3-nitrobenzoic acid**. This method yields approximately 525.7 g (98.7% yield) with a melting point of 178°C -180°C. The product can often be used without further purification.



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Synthesis workflow for 4-Chloro-3-nitrobenzoic acid.

Protocol 2: Oxidation of 4-Chloro-3-nitrotoluene

This protocol describes an alternative synthesis route.[1]

Materials:

- 4-chloro-3-nitrotoluene
- Potassium permanganate (KMnO₄)
- Ethanol
- Water

Procedure:

- Dissolve 38.0g (0.245mol) of 4-chloro-3-nitrotoluene in a mixture of 400mL of ethanol and 200mL of water.
- Add 77.0g (0.49mol) of potassium permanganate to the solution.
- Allow the mixture to react at 30°C for 1 hour.
- Filter the reaction mixture and remove the organic solvent from the filtrate under reduced pressure.
- Stir the residue in water, heat to dissolve, and then cool to below 0°C for recrystallization.
- Collect the resulting light yellow crystalline powder. This method yields approximately 41.1g (91% yield) of **4-Chloro-3-nitrobenzoic acid**.[1]

Analytical Characterization

High-Performance Liquid Chromatography (HPLC) is a common technique for analyzing the purity of **4-Chloro-3-nitrobenzoic acid**.

Protocol 3: Reverse-Phase HPLC Analysis



This protocol provides a general method for the analysis of **4-Chloro-3-nitrobenzoic acid**.

Instrumentation & Conditions:

- Column: Newcrom R1 or equivalent C18 reverse-phase column.
- Mobile Phase: A mixture of acetonitrile (MeCN), water, and an acid (e.g., phosphoric acid or formic acid for Mass-Spec compatibility).
- Detection: UV detector at an appropriate wavelength.
- Flow Rate: As per column specifications.
- Temperature: Ambient.

Procedure:

- Prepare a standard solution of 4-Chloro-3-nitrobenzoic acid of known concentration in the mobile phase.
- Prepare the sample solution by dissolving the synthesized product in the mobile phase.
- Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
- Inject the standard solution to determine the retention time.
- Inject the sample solution and analyze the resulting chromatogram for purity and quantification against the standard.

Applications in Drug Development and Organic Synthesis

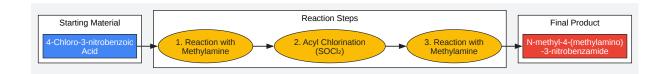
4-Chloro-3-nitrobenzoic acid is a versatile intermediate in organic synthesis, primarily used in the pharmaceutical and dye industries.[9][10]

Key Applications:



- Pharmaceutical Intermediate: It is a building block for various pharmaceutical compounds, including those with anti-inflammatory, analgesic, or antifungal properties.[4]
- Dabrafenib Synthesis: It serves as a key raw material for the synthesis of Dabrafenib, a targeted therapy used to treat certain types of cancer.
- Agrochemicals: It is used in the synthesis of herbicides and insecticides.[4]
- Dyes and Polymers: The compound is also utilized in the manufacturing of dyes and specialty polymers.[10]

The reactivity of the chloro and nitro groups allows for a variety of chemical transformations, making it a valuable starting material. For instance, the chlorine atom can be displaced via nucleophilic aromatic substitution, as demonstrated in the synthesis of N-methyl-4-(methylamino)-3-nitrobenzamide.[4]



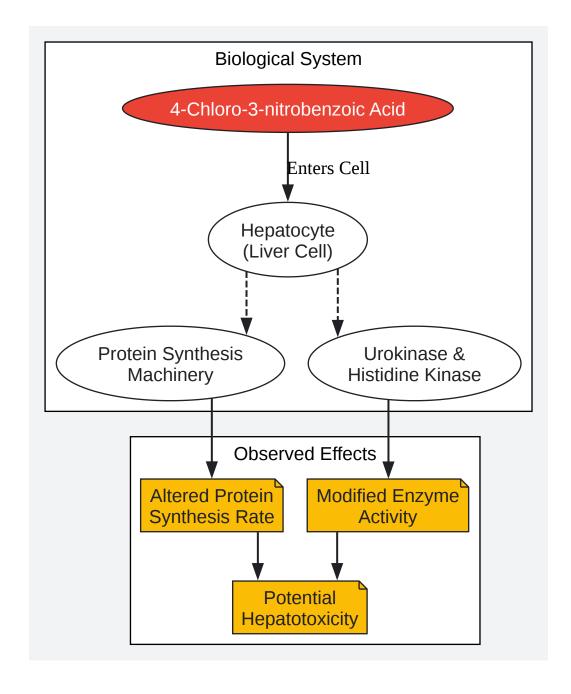
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Role as an intermediate in multi-step synthesis.

Biological Activity and Toxicology

Research has shown that **4-Chloro-3-nitrobenzoic acid** exhibits biological activity, particularly affecting liver function. Oral administration of the compound can influence the synthesis of liver proteins and the activity of enzymes such as urokinase and histidine kinase.[6] Studies investigating its hepatotoxic effects have noted complex, time-dependent changes to protein synthesis in the liver following exposure.[6]





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Conceptual diagram of biological impact on liver cells.

Safety and Handling

4-Chloro-3-nitrobenzoic acid is classified as an irritant.[2] It is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.

Handling Precautions:



- Personal Protective Equipment (PPE): Wear suitable protective clothing, gloves, and eye/face protection.[2]
- Ventilation: Use in a well-ventilated area to avoid inhalation of dust.[3]
- Storage: Store in a cool, dry place in a tightly closed container, away from incompatible substances like strong oxidizing agents.[3][9]
- First Aid: In case of contact with skin or eyes, flush with plenty of water for at least 15 minutes and seek medical attention. If inhaled, move to fresh air. If ingested, do NOT induce vomiting and seek immediate medical aid.[3]

When heated to decomposition, it may emit toxic fumes, including hydrogen chloride and nitrogen oxides.[8]

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References

- 1. Page loading... [guidechem.com]
- 2. 4-Chloro-3-nitrobenzoic acid [chembk.com]
- 3. 4-Chloro-3-nitrobenzoic acid(96-99-1)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 4. CN104356022A Synthetic method of N-methyl-4-(methyl amino)-3-nitrobenzamide -Google Patents [patents.google.com]
- 5. 4-Chloro-3-nitrobenzoic acid | 96-99-1 | Benchchem [benchchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. 4-(METHYLAMINO)-3-NITROBENZOIC ACID | 41263-74-5 [chemicalbook.com]
- 8. 4-(Methylamino)-3-nitrobenzoic acid | 41263-74-5 | Benchchem [benchchem.com]
- 9. The synthesis and degradation of liver-produced proteins PMC [pmc.ncbi.nlm.nih.gov]



- 10. 4-Chloro-3-nitrobenzoic acid | C7H4ClNO4 | CID 7320 PubChem [pubchem.ncbi.nlm.nih.gov]
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